molecular formula C7H17Br2N B13569862 (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide

Cat. No.: B13569862
M. Wt: 275.02 g/mol
InChI Key: RYLASQOSVBTKFV-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylbutan-2-yl)dimethylamine hydrobromide is a tertiary amine hydrobromide salt characterized by a branched bromoalkyl chain (4-bromo-2-methylbutan-2-yl) attached to a dimethylamine group. Its structure combines the steric hindrance of the tertiary amine with the ionic properties of the hydrobromide counterion, making it relevant in pharmaceutical and synthetic chemistry as a precursor or intermediate. While direct references to this compound are absent in the provided evidence, its synthesis likely involves alkylation of dimethylamine with a brominated substrate, analogous to methods described for related hydrobromide salts (e.g., using dimethylamine aqueous solutions in condensation reactions) .

Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

4-bromo-N,N,2-trimethylbutan-2-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-7(2,5-6-8)9(3)4;/h5-6H2,1-4H3;1H

InChI Key

RYLASQOSVBTKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)N(C)C.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the innovative hydroamination method reported by Baran and coworkers is a significant step towards scalable production .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidizing agents for oxidation reactions
  • Reducing agents for reduction reactions
  • Halogenating agents for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide involves its interaction with molecular targets and pathways. This compound exerts its effects by forming chemically differentiated building blocks that are essential for organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with (4-bromo-2-methylbutan-2-yl)dimethylamine hydrobromide:

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)

  • Structure : A phenethylamine derivative with bromine at the 4-position and methoxy groups at the 2- and 5-positions, forming a hydrochloride salt.
  • Key Differences: Backbone: Aromatic phenethylamine vs. aliphatic bromoalkylamine.
  • Physicochemical Properties :

    Property 2C-B HCl Target Compound*
    Molecular Weight 336.1 g/mol ~265.1 g/mol (estimated)
    Solubility Soluble in polar solvents Likely polar-solvent soluble (hydrobromide salt)
    Melting Point 243–245°C Data unavailable (N/A)

Dimethylamine Hydrobromide

  • Structure : A simple hydrobromide salt of dimethylamine.
  • Key Differences :
    • Complexity : Lacks the bromoalkyl chain, reducing steric hindrance and reactivity.
    • Applications : Widely used as a reagent in organic synthesis (e.g., alkylation, amidation) .
  • Physicochemical Comparison :

    Property Dimethylamine HBr Target Compound*
    Molecular Weight 126.0 g/mol ~265.1 g/mol
    Melting Point ~170–175°C (decomposes) Likely higher (bulky substituent)
    Basicity Strong base (pKa ~10.7) Reduced basicity (tertiary amine)

1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethan-1-one Hydrobromide

  • Structure: Aromatic ketone with a dimethylaminoethyl group and hydrobromide salt.
  • Key Differences :
    • Functional Groups : Ketone vs. bromoalkyl chain.
    • Synthetic Utility : Used in antidepressant intermediates (e.g., O-desmethylvenlafaxine) via reductive amination .

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